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FaeI protein

fimbrial biogenesis gene knockout analysis chaperone-usher pathway

The FaeI protein (CAS 148813-55-2) is a minor fimbrial subunit encoded by the faeI gene within the fae operon of enterotoxigenic Escherichia coli (ETEC). With a calculated mature molecular mass of approximately 24.8 kDa, FaeI participates in the biogenesis of K88 (F4) fimbriae—polymeric surface structures critical for bacterial adhesion to host intestinal epithelium.

Molecular Formula C8H13NO2
Molecular Weight 0
CAS No. 148813-55-2
Cat. No. B1176820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaeI protein
CAS148813-55-2
SynonymsFaeI protein
Molecular FormulaC8H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FaeI Protein (CAS 148813-55-2): Minor Fimbrial Subunit Essential for K88 Fimbriae Biosynthesis Research


The FaeI protein (CAS 148813-55-2) is a minor fimbrial subunit encoded by the faeI gene within the fae operon of enterotoxigenic Escherichia coli (ETEC) [1]. With a calculated mature molecular mass of approximately 24.8 kDa, FaeI participates in the biogenesis of K88 (F4) fimbriae—polymeric surface structures critical for bacterial adhesion to host intestinal epithelium [2][3]. FaeI belongs to the minor subunit class that includes FaeC, FaeF, FaeH, and FaeJ, each with distinct roles in the chaperone-usher pathway of fimbrial assembly [4]. The protein is synthesized with an amino-terminal signal sequence indicating its periplasmic trafficking and eventual incorporation into the fimbrial structure [3].

FaeI Protein (CAS 148813-55-2): Why Generic Fimbrial Subunit Substitution Compromises Experimental Validity


FaeI cannot be functionally substituted by other K88 minor subunits (FaeC, FaeF, FaeH, or FaeJ) or by major subunit FaeG, despite their shared homology within the fae operon [1]. Each minor subunit occupies a distinct molecular niche: FaeF and FaeH are essential for fimbrial biogenesis, whereas FaeI and FaeJ are non-essential yet contribute to proper structural architecture and assembly fidelity [2]. Moreover, FaeI forms specific heterotrimeric complexes with the periplasmic chaperone FaeE that differ in stoichiometry and binding affinity from complexes formed by FaeH or FaeG [3]. Substituting FaeI with FaeG or other minor subunits in reconstitution experiments would introduce confounding variables in assembly kinetics, final fimbrial morphology, and chaperone interaction profiles—undermining the reproducibility and interpretability of studies on the K88 chaperone-usher pathway [4].

FaeI Protein (CAS 148813-55-2): Quantitative Evidence Guide for Differentiated Scientific Selection


FaeI vs. FaeF/FaeH: Non-Essential Role in K88 Fimbrial Biogenesis Enables Functional Dissection Studies

FaeI is non-essential for K88 fimbrial production, whereas FaeF and FaeH are essential [1]. In site-directed mutagenesis studies, disruption of faeF or faeH genes abolished K88 fimbrial production entirely, while mutations in faeI (or faeJ) had no significant effect on the quantity of fimbriae produced or on the adhesive capacity of the resulting structures [2]. This differential essentiality provides a unique experimental window: FaeI can be used in reconstitution assays to study non-essential structural contributions without abolishing the system under study, unlike essential subunits.

fimbrial biogenesis gene knockout analysis chaperone-usher pathway ETEC virulence

FaeI vs. FaeH/FaeJ: Distinct Molecular Mass Enables Unambiguous Identification in Multi-Subunit Complexes

The mature FaeI protein has a calculated molecular mass of 24,804 Da, which is distinct from the other minor fimbrial subunits FaeF (15,161 Da), FaeH (25,461 Da), and FaeJ (25,093 Da) [1]. This 657 Da difference between FaeI (24.8 kDa) and FaeH (25.5 kDa) allows for unambiguous electrophoretic separation and identification in SDS-PAGE analysis of fimbrial preparations or heterologously expressed protein mixtures [2]. Additionally, FaeI shows significant sequence homology with major subunit FaeG, but its distinct molecular mass prevents co-migration artifacts that could confound interpretation of assembly intermediate studies.

protein characterization SDS-PAGE analysis recombinant expression fimbrial subunit identification

FaeI vs. FaeH: Differential Heterotrimeric Complex Formation with Chaperone FaeE

Both FaeI and FaeH form heterotrimeric complexes with the periplasmic chaperone FaeE, but the stoichiometry and interaction characteristics differ [1]. FaeE exists as a homodimer in the periplasm and interacts with fimbrial subunits to form chaperone-subunit complexes. The FaeE-FaeI complex and FaeE-FaeH complex are both heterotrimeric (one chaperone dimer plus one subunit molecule), yet the subunits exhibit distinct binding affinities and complex stabilities that influence their trafficking order to the outer membrane usher FaeD [2]. FaeC, by contrast, does not interact strongly with FaeE and instead binds directly to FaeD, underscoring the unique interaction profile of FaeI within the minor subunit family.

chaperone-usher pathway protein-protein interaction fimbrial assembly periplasmic chaperone

FaeI vs. Major Subunit FaeG: Significant Sequence Homology with Divergent Functional Roles

FaeI shares significant amino acid sequence homology with FaeG, the major fimbrial subunit of K88 fimbriae, as do FaeH and FaeJ [1]. This homology suggests an evolutionary relationship and common structural fold, yet the functional divergence is stark: FaeG forms the polymeric backbone of the fimbrial shaft and mediates adhesive properties, whereas FaeI is a minor structural component with no demonstrated adhesive function and non-essential for fimbrial production [2]. This pattern—high sequence similarity coupled with distinct functional roles—makes FaeI an ideal candidate for structure-function studies aimed at identifying the specific sequence determinants that distinguish major (structural/adhesive) from minor (accessory) subunit roles within the fimbrial system.

sequence homology protein evolution fimbrial subunit classification structure-function relationship

FaeI Protein (CAS 148813-55-2): Optimal Research Application Scenarios Based on Validated Evidence


Functional Dissection of Non-Essential Components in the K88 Chaperone-Usher Assembly Pathway

Researchers studying the minimal requirements for K88 fimbrial biogenesis should select FaeI as a non-essential subunit control. Unlike FaeF or FaeH, whose deletion abolishes fimbrial production entirely [1], FaeI can be mutated or omitted without disrupting the core assembly pathway. This property enables 'loss-of-function' studies to assess the contribution of non-essential subunits to assembly kinetics, fimbrial length distribution, and structural integrity without confounding variables introduced by complete pathway disruption. FaeI is particularly suited for reconstitution assays in heterologous expression systems where the presence or absence of non-essential components can be systematically varied.

Reference Standard for Minor Fimbrial Subunit Identification in Multi-Protein Preparations

FaeI's distinct molecular mass of 24.8 kDa [1] provides unambiguous identification in SDS-PAGE analysis of fimbrial preparations. In quality control workflows for recombinant fimbrial subunit production or in native fimbrial isolations from ETEC cultures, FaeI can serve as a reliable molecular weight marker for the minor subunit class. Its mass differs sufficiently from FaeF (15.2 kDa), FaeH (25.5 kDa), and FaeJ (25.1 kDa) [2] to prevent co-migration artifacts, enabling confident quantification of subunit stoichiometry and purity assessment.

Comparative Analysis of Chaperone Recognition Determinants in Type 1 Fimbrial Systems

FaeI interacts with the periplasmic chaperone FaeE to form a heterotrimeric complex [1], whereas the tip subunit FaeC bypasses FaeE and binds directly to the outer membrane usher FaeD [2]. This differential interaction profile makes FaeI an essential comparator for studies aimed at identifying the molecular determinants that govern chaperone recognition versus usher-direct binding. Researchers can employ FaeI-FaeC chimeric proteins or site-directed mutagenesis of FaeI to map the specific sequence or structural motifs that confer chaperone-dependent trafficking in the K88 system, with potential extrapolation to other chaperone-usher fimbrial systems.

Evolutionary Studies of Functional Divergence Among Fimbrial Subunit Paralogs

FaeI shares significant sequence homology with the major subunit FaeG [1] yet has diverged into a non-essential, minor structural role. This evolutionary relationship positions FaeI as an ideal model for comparative sequence-structure-function analysis. Researchers can use FaeI to identify the minimal sequence changes required to convert a major, polymer-forming, adhesive subunit into a non-essential accessory subunit. Such studies have implications for understanding fimbrial evolution across pathogenic and commensal E. coli strains and for engineering synthetic fimbrial systems with tunable structural and adhesive properties.

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